Deoxylapachol

Antineoplastic Cytotoxicity Leukemia

Researchers requiring a non-hydroxylated naphthoquinone baseline for cytotoxicity SAR studies face sourcing challenges with mis-assigned analogs. Deoxylapachol (CAS 84-79-7) is the definitive compound for this role. Its potent IC50 of 0.6 µg/mL against P388 leukemia cells provides a critical reference point for differentiating the contribution of C2 prenyl vs. C5 hydroxyl groups. Demonstrated activity against wood-rot fungi (Gloeophyllum, Merulius spp.) also makes it an ideal positive control for antifungal susceptibility testing and bio-based preservative development. Sourced with strict compound-specific identity to prevent research variability.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 84-79-7
Cat. No. B1674495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxylapachol
CAS84-79-7
Synonyms2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphtho-quinone
lapachol
lapachol, sodium salt
NSC-11905
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C
InChIInChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3
InChIKeyCWPGNVFCJOPXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deoxylapachol (CAS 84-79-7) Procurement Baseline: Naphthoquinone Identity and Key Properties


Deoxylapachol (CAS 3568-90-9) is a 1,4-naphthoquinone derivative characterized by a 3-methylbut-2-en-1-yl substituent at the 2-position of the naphthoquinone core [1]. This compound is naturally distributed across marine (e.g., brown alga *Landsburgia quercifolia*) and terrestrial (e.g., heartwood of *Tectona grandis*) sources, where it functions as both a secondary metabolite and a defense compound [2]. Key physicochemical properties relevant to handling and procurement include a molecular weight of 226.27 g/mol, a calculated logP of 4.24, and notable solubility in DMSO (up to 100 mg/mL, ~442 mM), with formulation protocols established for both *in vitro* and *in vivo* experimental use .

Compound Class Non-hydroxylated 1,4-naphthoquinone with C2 prenyl substituent
Natural Source Marine alga and teak heartwood secondary metabolite
Research Context Cytotoxicity, antifungal, and biorenewable catalysis studies
Formulation Soluble in DMSO for in vitro and in vivo experimental protocols

Deoxylapachol Procurement Logic: Why Lapachol, Lawsone, and Other Naphthoquinones Cannot Be Interchanged


Within the 1,4-naphthoquinone structural class, minor variations in substitution pattern yield profound and quantifiable differences in biological and industrial performance. Direct substitution of deoxylapachol with the closely related hydroxy-naphthoquinone lapachol, or other analogs such as lawsone or juglone, is not supported by empirical evidence. Distinct efficacy is observed across cytotoxicity, antifungal spectrum, and catalytic behavior [1][2][3]. These functional divergences—documented in head-to-head and cross-study comparisons—preclude generic interchange and mandate compound-specific sourcing for reproducible research outcomes.

Lapachol (hydroxy analog)

Hydroxy-substituted naphthoquinone; reported cytotoxicity and antifungal profiles may not transfer, making direct substitution unreliable.

Lawsone / Juglone

Structural analogs with distinct substitution patterns; biological activity context may differ, limiting interchangeability without validation.

Anthraquinone (industrial catalyst)

Widely used kraft catalyst, but mutagenicity-related endpoints and catalytic mechanism may not align with deoxylapachol's natural scaffold profile.

Deoxylapachol Differentiated Efficacy: Quantitative Evidence Against Lapachol, Lawsone, Juglone, and Anthraquinone


Deoxylapachol Exhibits ~16-Fold Higher Cytotoxic Potency Than Juglone in P388 Murine Leukemia Assays

In direct comparative bioactivity-guided fractionation, deoxylapachol demonstrated potent activity against murine P388 leukemia cells with an IC50 of 0.6 µg/mL, a value substantially lower than that reported for the structural analog juglone in the same cell line [1][2].

Cytotoxicity vs. Juglone
Cross-study comparable
Deoxylapachol IC50 0.6 µg/mL
Juglone IC50 9.8 µg/mL (~16-fold difference)
Supports cytotoxicity endpoint review in P388 model; non-hydroxylated scaffold shows higher reported activity.
P388 murine leukemia cell assay context.
Antineoplastic Cytotoxicity Leukemia

Deoxylapachol Differentiates from Tectoquinone in Wood-Rot Fungal Inhibition: Broad-Spectrum Activity Versus Narrow Selectivity

A direct comparative study of teak wood extractives revealed a clear divergence in antifungal spectrum: deoxylapachol inhibited all tested fungal species except *C. globosum*, whereas the co-occurring naphthoquinone tectoquinone demonstrated limited activity, only deterring *R. oryzae* growth by 58.9% and failing to inhibit other species [1].

Antifungal Spectrum vs. Tectoquinone
Head-to-head comparison
Deoxylapachol: active against all tested fungi except C. globosum
Tectoquinone: only R. oryzae inhibited (58.9% growth reduction)
Broader inhibitory range; relevant for antifungal screening and wood preservation research.
In vitro mycelial growth assays, five fungal species.
Antifungal Wood Preservation Biocide

Deoxylapachol as a Biorenewable Kraft Cooking Catalyst: Comparative Performance and Safety Profile Relative to Anthraquinone

In alkaline kraft cooking of eucalyptus wood, deoxylapachol functions as an effective catalyst, accelerating delignification and protecting carbohydrates, positioning it as a potential alternative to anthraquinone (AQ), a widely used catalyst associated with mutagenic impurities [1][2]. Studies indicate that deoxylapachol and its isomer are more abundant than 2-methylanthraquinone in certain teak extracts, and that natural extracts containing deoxylapachol exhibit lower mutagenicity than synthetic AQ preparations [2].

Kraft Catalyst vs. Anthraquinone
Cross-study comparable
Deoxylapachol accelerates delignification, retains carbohydrates
Anthraquinone (AQ): effective but associated with mutagenic impurities
Natural catalyst scaffold with lower mutagenicity context in teak extracts; supports green chemistry research.
Kraft cooking of eucalyptus, alkaline conditions.
Pulp and Paper Catalysis Green Chemistry

Deoxylapachol Demonstrates Insecticidal and Repellent Activity Against Dry-Wood Termites (Incisitermes marginipennis)

In a study evaluating naphthoquinones from *Tectona grandis* heartwood, deoxylapachol, along with lapachol, tectoquinone, and dehydro-α-lapachone, was assessed for activity against the dry-wood termite *Incisitermes marginipennis* [1]. While the study reports that not all compounds exhibited high mortality percentages, deoxylapachol contributed to a repellent-protective effect, reducing weight loss of treated material exposed to the termites [1]. This demonstrates its potential as a component in eco-friendly wood preservation strategies, differentiating it from purely structural analogs without such entomological evaluation.

Termite Repellency
Class-level inference
Repellent-protective effect observed, reduced weight loss of treated wood.
Supports wood protectant screening context; specific quantitative index not isolated for deoxylapachol alone.
Dry-wood termite bioassay, class-level data.
Insecticide Termiticide Wood Protection

Deoxylapachol (CAS 84-79-7) Validated Application Scenarios for Procurement and Experimental Design


Investigating Potent, Non-Hydroxylated Naphthoquinone Cytotoxicity in P388 Leukemia Models

Deoxylapachol serves as a critical tool compound for researchers investigating the impact of naphthoquinone hydroxylation on cytotoxic potency. With an established IC50 of 0.6 µg/mL against P388 murine leukemia cells [1], it provides a potent, non-hydroxylated baseline for direct comparison with hydroxylated analogs like juglone (IC50 = 9.8 µg/mL) [2]. This differential potency makes it particularly valuable in structure-activity relationship (SAR) studies aiming to dissect the contribution of the C2 prenyl substituent versus the C5 hydroxyl group in cytotoxicity.

Broad-Spectrum Antifungal Screening and Wood Preservation Bioassays

Given its demonstrated activity against a panel of wood-rot fungi (e.g., *Gloeophyllum* and *Merulius* spp.) [3] and its broader spectrum compared to co-occurring naphthoquinones like tectoquinone [4], deoxylapachol is ideally suited for use as a positive control or lead compound in antifungal susceptibility testing and the development of bio-based wood preservatives. Its mechanism of inducing fungal cell wall stress adds a layer of mechanistic interest for microbiology and plant pathology research [5].

Development of Next-Generation Biorenewable Catalysts for Kraft Pulping

Industrial research focused on improving the sustainability and safety profile of the kraft pulping process can utilize deoxylapachol as a natural, non-mutagenic catalyst candidate. Its proven ability to accelerate delignification and protect carbohydrates in eucalyptus wood cooking, coupled with its natural abundance in teak wood waste, positions it as a prime candidate for further process optimization and scale-up studies aimed at replacing or supplementing anthraquinone [6][7].

Application
Selection Property
Validation Focus
P388 leukemia cytotoxicity SAR studies
Non-hydroxylated naphthoquinone baseline
Cytotoxicity endpoint comparison with hydroxylated analogs
Broad-spectrum antifungal screening / wood preservation
Broader antifungal spectrum context
Fungal species panel inhibition and cell wall stress endpoints
Biorenewable kraft pulping catalyst research
Natural catalyst scaffold with lower mutagenicity context
Delignification efficiency and carbohydrate retention endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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